Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs, particularly for its potential anti-tuberculosis and anti-cancer properties.
Biology: Studied for its role in inducing apoptosis in cancer cells.
Industry: Utilized in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit key enzymes involved in bacterial cell wall synthesis . In cancer research, it induces apoptosis by activating caspase pathways and causing DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: A related compound with a different substitution pattern and additional fluorine atom.
Uniqueness
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for versatile nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQVELGTHMBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226305 |
Source
|
Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-95-7 |
Source
|
Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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